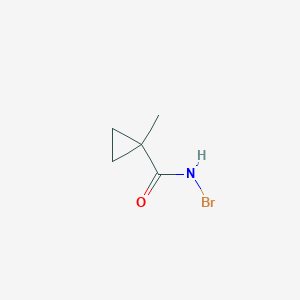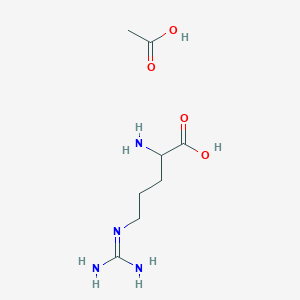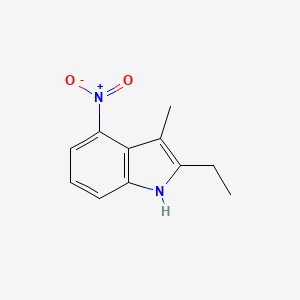
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a fluoro-methylphenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: Shares the fluoro-methylphenyl group but differs in its functional groups and reactivity.
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate analogs: Compounds with similar structures but different substituents on the piperidine ring or phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H20FNO2 |
|---|---|
Peso molecular |
265.32 g/mol |
Nombre IUPAC |
methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-10-4-5-11(8-14(10)16)12-6-7-17(2)9-13(12)15(18)19-3/h4-5,8,12-13H,6-7,9H2,1-3H3 |
Clave InChI |
BGDRSBWHWDRRJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCN(CC2C(=O)OC)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















